

## Evaluating the Synergistic Effects of ladademstat Dihydrochloride with Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | ladademstat dihydrochloride |           |
| Cat. No.:            | B609777                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising therapeutic agent in oncology. Its mechanism of action, which involves both the catalytic inhibition of LSD1 and the disruption of its scaffolding functions, leads to the induction of differentiation in cancer cells and a reduction in the leukemic stem cell compartment.[1][2] This guide provides a comprehensive comparison of the synergistic effects of ladademstat in combination with various anticancer agents, supported by available preclinical and clinical data.

#### **Mechanism of Action: ladademstat**

ladademstat is a small oral molecule that covalently and selectively inhibits LSD1 (KDM1A).[1] LSD1 is a key regulator of gene expression and is often overexpressed in various cancers, contributing to tumorigenicity.[1][3] ladademstat's dual mechanism of action involves:

- Catalytic Inhibition: It irreversibly binds to the FAD cofactor of LSD1, preventing the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] This leads to an altered epigenetic landscape, promoting the expression of tumor suppressor genes.
- Scaffolding Disruption: In hematological malignancies like Acute Myeloid Leukemia (AML),
   ladademstat disrupts the interaction between LSD1 and transcription factors such as GFI1.



[1] This interference with the transcriptional repressor complex induces differentiation of leukemic blasts.[1]

# I. Synergistic Effects in Hematologic Malignancies I.A. Combination with Hypomethylating Agents in Acute Myeloid Leukemia (AML)

The combination of ladademstat with the hypomethylating agent azacitidine has shown significant promise in treating AML, particularly in elderly patients unfit for intensive chemotherapy.[4][5]

Clinical Trial Data: ALICE Study

The Phase IIa ALICE trial evaluated the safety and efficacy of ladademstat in combination with azacitidine in newly diagnosed, unfit AML patients.[4][5]

| Trial Name           | Combination<br>Agents        | Cancer Type                           | Patient<br>Population                                             | Key Efficacy<br>Endpoints                                                                                                                                 | Reference |
|----------------------|------------------------------|---------------------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| ALICE<br>(Phase IIa) | ladademstat<br>+ Azacitidine | Acute<br>Myeloid<br>Leukemia<br>(AML) | Newly<br>diagnosed,<br>unfit for<br>intensive<br>chemotherap<br>y | Objective Response Rate (ORR): 81% (in 27 evaluable patients) Complete Remission/C omplete Remission with incomplete hematological recovery (CR/CRi): 64% | [4][5]    |



Experimental Protocol: ALICE Study (as per available data)

- Patient Population: Adult patients with newly diagnosed AML, not eligible for intensive chemotherapy.[4]
- Treatment Regimen:
  - ladademstat: 60 or 90 μg/m²/day administered orally for 5 days on, 2 days off weekly.[4]
  - Azacitidine: 75 mg/m² administered subcutaneously for 7 days in a 28-day cycle.[4]
- Primary Endpoints: Safety, tolerability, and determination of the recommended Phase 2 dose (RP2D).[4]
- Secondary Endpoints: Remission rates, time to response, duration of response, and overall survival.[4]

# I.B. Combination with FLT3 Inhibitors in FLT3-mutated AML

Preclinical models have demonstrated potent synergistic activity between ladademstat and the FLT3 inhibitor gilteritinib in FLT3-mutated AML.[6] This has led to the ongoing FRIDA clinical trial.

Clinical Trial Data: FRIDA Study

The Phase Ib FRIDA trial is evaluating the safety and efficacy of ladademstat in combination with gilteritinib in patients with relapsed or refractory FLT3-mutated AML.[6][7]



| Trial Name          | Combination<br>Agents         | Cancer Type                                           | Patient<br>Population  | Key Efficacy<br>Endpoints<br>(Preliminary<br>Data)                                                                                            | Reference |
|---------------------|-------------------------------|-------------------------------------------------------|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| FRIDA<br>(Phase lb) | ladademstat<br>+ Gilteritinib | FLT3-mutated<br>Acute<br>Myeloid<br>Leukemia<br>(AML) | Relapsed or refractory | Response Rate (at selected expansion dose): 67% (8/12 evaluable patients) Complete Response Rate (CR+CRh+C Ri): 58% (7/12 evaluable patients) | [7]       |

Experimental Protocol: FRIDA Study (as per available data)

- Patient Population: Adult patients with relapsed or refractory AML with FLT3 mutations.[6]
- Treatment Regimen:
  - ladademstat: Doses ranging from 75 to 150 μg orally, 5 days on, 2 days off.[6]
  - o Gilteritinib: 120 mg/day continuously.[6]
- Primary Endpoints: Safety and determination of the RP2D.[6]
- Secondary Endpoints: Overall Survival, Event-Free Survival, Overall Response Rate, Time to Response, and Duration of Response.



#### I.C. Combination with Venetoclax and Azacitidine in AML

A triple combination of ladademstat, the BCL-2 inhibitor venetoclax, and azacitidine is being investigated for newly diagnosed AML.

Clinical Trial Data: Phase Ib Investigator-Initiated Study

Preliminary data from a Phase Ib trial show high response rates for this triplet combination.[7]

| Trial Name                    | Combination<br>Agents                        | Cancer Type                                  | Patient<br>Population           | Key Efficacy<br>Endpoints<br>(Preliminary<br>Data)                   | Reference |
|-------------------------------|----------------------------------------------|----------------------------------------------|---------------------------------|----------------------------------------------------------------------|-----------|
| Phase lb<br>(NCT063571<br>82) | ladademstat<br>+ Venetoclax<br>+ Azacitidine | Newly diagnosed Acute Myeloid Leukemia (AML) | Unfit for intensive chemotherap | Overall Response Rate (ORR): 100% (n=8) Complete Remission (CR): 88% | [7][8]    |

Experimental Protocol: Phase Ib Study (as per available data)

- Patient Population: Patients with newly diagnosed AML.[9][10]
- Treatment Regimen:
  - o ladademstat: Orally once daily on days 1-5, 8-12, and 15-19.[9]
  - Venetoclax: Orally once daily on days 1-21 or 1-28.[9]
  - Azacitidine: Subcutaneously once daily on days 1-7.[9]
- Primary Objective: Determine the maximum tolerated dose and/or RP2D.[10]



# II. Synergistic Effects in Solid TumorsII.A. Combination with Chemotherapy in Small Cell LungCancer (SCLC)

The CLEPSIDRA trial investigated ladademstat in combination with standard-of-care platinumetoposide chemotherapy in relapsed, extensive-stage SCLC.

Clinical Trial Data: CLEPSIDRA Study

| Trial Name               | Combination<br>Agents                   | Cancer Type                         | Patient<br>Population            | Key Efficacy<br>Endpoints                                                                                                | Reference |
|--------------------------|-----------------------------------------|-------------------------------------|----------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| CLEPSIDRA<br>(Phase IIa) | ladademstat<br>+ Platinum-<br>Etoposide | Small Cell<br>Lung Cancer<br>(SCLC) | Relapsed,<br>extensive-<br>stage | Objective Response Rate (ORR): 40% (4 partial remissions in 10 evaluable patients) Mean Duration of Response: 4.5 months | [11]      |

Experimental Protocol: CLEPSIDRA Study (as per available data)

- Patient Population: Patients with relapsed, extensive-stage SCLC.[11]
- Treatment Regimen: Combination of ladademstat with platinum/etoposide.[11]
- Primary Objectives: Evaluate safety, tolerability, and clinical effect.[11]
- Note: The trial reported significant hematological toxicity with this combination, suggesting it
  may not be suitable for this patient population.[11]

#### **II.B.** Combination with Immune Checkpoint Inhibitors



Preclinical studies have shown that ladademstat can enhance the efficacy of immune checkpoint inhibitors.[3][12] ladademstat has been shown to increase the expression of MHC-I genes, potentially increasing the visibility of cancer cells to the immune system.[1]

Preclinical Data: Melanoma Mouse Model

A proof-of-concept in vivo study evaluated the combination of ladademstat with an anti-PD1 antibody in a syngeneic B16F10 melanoma mouse model.[13]

| Experimental Model                          | Combination Agents                  | Key Findings                                                                                                                                        | Reference |
|---------------------------------------------|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Syngeneic B16F10<br>melanoma mouse<br>model | ladademstat + anti-<br>Pd1 antibody | By Day 15, the combination reduced tumor growth by 65% compared to vehicle controls, while the anti-Pd1 antibody alone resulted in a 45% reduction. | [13]      |

#### Clinical Trial in SCLC

A Phase I/II trial is currently underway to evaluate ladademstat in combination with the immune checkpoint inhibitors atezolizumab or durvalumab in patients with extensive-stage SCLC.[14]

 Primary Objective: To compare progression-free survival (PFS) between the combination therapy and ICI maintenance alone.[14]

## **II.C.** Combination with Paclitaxel in Neuroendocrine Carcinomas

A Phase II basket study is evaluating the efficacy of ladademstat in combination with paclitaxel in patients with relapsed/refractory SCLC and extrapulmonary high-grade neuroendocrine carcinomas.[15][16]

Primary Objective: To evaluate the efficacy in terms of response rate. [15]



### **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page



Caption: Mechanism of action of ladademstat in the cell nucleus.



Click to download full resolution via product page

Caption: Simplified workflow of the ALICE clinical trial.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. oryzon.com [oryzon.com]
- 2. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes | Aging [aging-us.com]
- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes -PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ladademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PB1850: A DOSE FINDING AND EXPANSION OPEN LABEL, MULTICENTER STUDY OF IADADEMSTAT AND GILTERITINIB IN PATIENTS WITH RELAPSE/REFRACTORY ACUTE



MYELOID LEUKEMIA WITH MUTATED FLT3: THE FRIDA STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ORYZON Announces Positive Clinical Data of ladademstat at [globenewswire.com]
- 8. Ongoing and future ladademstat trials for all AML HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 9. Facebook [cancer.gov]
- 10. ladademstat + Azacitidine + Venetoclax for Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. oryzon.com [oryzon.com]
- 12. Oryzon Genomics Planning iadademstat's path to market Edison Group [edisongroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Oryzon wins FDA approval to begin SCLC treatment trial Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Facebook [cancer.gov]
- 16. oryzon.com [oryzon.com]
- To cite this document: BenchChem. [Evaluating the Synergistic Effects of ladademstat Dihydrochloride with Other Anticancer Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609777#evaluating-the-synergistic-effects-of-iadademstat-dihydrochloride-with-other-anticancer-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com